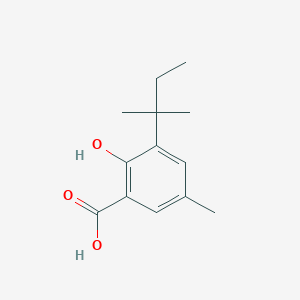
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid typically involves the introduction of the hydroxyl and methyl groups onto the benzoic acid ring. One common method involves the Friedel-Crafts alkylation reaction, where an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include catalytic processes that allow for the selective introduction of functional groups under milder conditions, thereby increasing yield and reducing by-products. Continuous flow reactors and other advanced technologies may also be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of primary alcohols from the carboxylic acid group.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylbutyric acid: Similar in structure but lacks the benzoic acid moiety.
2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid: Contains a similar benzoic acid structure but with different substituents.
Uniqueness
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93487-41-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H18O3/c1-5-13(3,4)10-7-8(2)6-9(11(10)14)12(15)16/h6-7,14H,5H2,1-4H3,(H,15,16) |
InChI Key |
YVLFTXRMFPVQHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















